2-(benzo[d][1,3]dioxol-5-ylmethyl)-6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(benzo[d][1,3]dioxol-5-ylmethyl)-6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C21H18N4O3 and its molecular weight is 374.4. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-(benzo[d][1,3]dioxol-5-ylmethyl)-6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one has garnered attention in recent years due to its potential biological activities. This article delves into its synthesis, biological evaluations, and underlying mechanisms of action based on diverse research findings.
Chemical Structure and Synthesis
The compound features a complex heterocyclic structure combining a triazole and pyridazine moiety with a benzo[d][1,3]dioxole substituent. The synthesis typically involves multi-step reactions that incorporate various reagents and conditions to yield the target compound in significant purity. For instance, a common synthetic route includes the reaction of appropriate precursors under controlled temperatures and atmospheric conditions to ensure optimal yield and purity.
Anti-inflammatory Properties
Research has indicated that derivatives of compounds similar to This compound exhibit notable anti-inflammatory effects. A study evaluated the anti-inflammatory activity using the carrageenan-induced paw edema model in rats. The results demonstrated significant reduction in edema compared to control groups, suggesting effective inhibition of inflammatory mediators .
Analgesic Effects
In addition to anti-inflammatory activity, these compounds have been assessed for analgesic properties through models such as the acetic acid-induced writhing test. Compounds similar to the target showed a marked reduction in pain responses, indicating potential as analgesics .
Anticancer Activity
The anticancer potential of this class of compounds has been explored extensively. For example, it was found that certain derivatives exhibited cytotoxic effects against various cancer cell lines including HepG2 (liver cancer), HCT116 (colon cancer), and MCF7 (breast cancer). The IC50 values were significantly lower than those of standard chemotherapeutics like doxorubicin . Mechanistic studies suggested that these compounds induce apoptosis through modulation of mitochondrial pathways and inhibition of EGFR signaling pathways .
The biological activities are primarily attributed to the interaction of these compounds with specific enzymes and receptors involved in inflammation and cancer progression:
- Cyclooxygenase Inhibition : Some studies have shown that these compounds can selectively inhibit COX-2 while sparing COX-1, which is crucial for minimizing gastrointestinal side effects associated with traditional NSAIDs .
- Apoptotic Pathways : The anticancer effects are linked to the activation of apoptotic pathways mediated by proteins such as Bax and Bcl-2. This suggests a dual mechanism where these compounds not only inhibit cell proliferation but also promote programmed cell death in cancerous cells .
Research Findings Summary
Eigenschaften
IUPAC Name |
2-(1,3-benzodioxol-5-ylmethyl)-6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3/c1-13-3-5-16(9-14(13)2)17-6-8-20-23-24(21(26)25(20)22-17)11-15-4-7-18-19(10-15)28-12-27-18/h3-10H,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GREQVNIUEKUNEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN3C(=NN(C3=O)CC4=CC5=C(C=C4)OCO5)C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.